molecular formula C17H14N2O B15250769 6-(Benzyloxy)-3,4'-bipyridine CAS No. 106154-29-4

6-(Benzyloxy)-3,4'-bipyridine

Cat. No.: B15250769
CAS No.: 106154-29-4
M. Wt: 262.30 g/mol
InChI Key: HQLUQGWHZMAEJG-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-3,4’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-3,4’-bipyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 6-(Benzyloxy)-3,4’-bipyridine typically involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-3,4’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoquinones, while substitution reactions can introduce various functional groups into the bipyridine structure .

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-3,4’-bipyridine involves its interaction with molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and exhibit biological activities such as enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)-3,4’-bipyridine is unique due to its specific bipyridine structure and the position of the benzyloxy group. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

106154-29-4

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-phenylmethoxy-5-pyridin-4-ylpyridine

InChI

InChI=1S/C17H14N2O/c1-2-4-14(5-3-1)13-20-17-7-6-16(12-19-17)15-8-10-18-11-9-15/h1-12H,13H2

InChI Key

HQLUQGWHZMAEJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)C3=CC=NC=C3

Origin of Product

United States

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